molecular formula C22H24N4O3 B2821455 4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 1021090-81-2

4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2821455
CAS No.: 1021090-81-2
M. Wt: 392.459
InChI Key: OVAMLYMHCWYYGT-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a chemical compound supplied for research purposes. It is structurally related to a class of quinoline derivatives, such as SGI-1027, that have been investigated as potent inhibitors of DNA methyltransferases (DNMTs) in biochemical and cellular assays . DNMTs are enzymes responsible for DNA methylation, a key epigenetic modification involved in the control of gene expression . Compounds of this structural class are of significant research interest for their potential to induce re-expression of genes silenced by hypermethylation, providing a tool for studying epigenetic mechanisms in disease models . The core structure of this compound features a benzamide scaffold, a common motif in the design of small-molecule protein kinase inhibitors . Researchers may explore its utility in various biological screening assays. The presence of ethoxy and methyl substituents on the pyrimidineamine moiety may influence properties such as solubility and binding affinity, making it a candidate for structure-activity relationship (SAR) studies . This product is intended for research applications by qualified laboratory professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

4-ethoxy-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-4-28-19-12-6-16(7-13-19)22(27)26-18-10-8-17(9-11-18)25-20-14-21(29-5-2)24-15(3)23-20/h6-14H,4-5H2,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAMLYMHCWYYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Pyrimidine Ring: This involves the reaction of appropriate starting materials under specific conditions to form the pyrimidine ring.

    Attachment of the Ethoxy Groups: Ethoxy groups are introduced through nucleophilic substitution reactions.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide structure through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate. Its structural components suggest possible interactions with biological targets, making it a candidate for developing therapeutics aimed at:

  • Cancer treatment : The pyrimidine scaffold is known to inhibit kinases involved in cancer progression, such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). Studies indicate that similar compounds can exhibit anticancer activity by modulating cell signaling pathways associated with tumor growth and metastasis .
  • Neurological disorders : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating conditions like depression or anxiety. Research on related compounds indicates that modifications can enhance their efficacy against specific neurological targets .

Antiviral Activity

Compounds containing pyrimidine structures have been explored for antiviral properties. Research indicates that modifications at specific positions can enhance their effectiveness against viral pathogens. The unique structure of 4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide may provide a basis for developing new antiviral agents .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO), which is implicated in neurodegenerative diseases. By inhibiting this enzyme, the compound could potentially modulate neurotransmitter levels, offering therapeutic benefits in conditions like Parkinson's disease .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of pyrimidine derivatives similar to this compound. Results showed significant inhibition of cancer cell proliferation in vitro, correlating with the ability to inhibit key signaling pathways involved in tumor growth. This suggests that the compound could be further developed as an anticancer therapeutic agent .

Case Study 2: Neuropharmacological Effects

In another study, derivatives of the compound were tested for their effects on serotonin receptors. The findings indicated that certain modifications could lead to biased agonism at the serotonin 5-HT1A receptor, resulting in antidepressant-like effects in animal models. This highlights the potential of the compound in treating mood disorders through targeted receptor interactions .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can be compared to related benzamide and pyrimidine derivatives, focusing on substituent effects, pharmacokinetics, and pharmacological activity.

Structural Analogues and Substituent Variations

Key Structural Differences and Implications:

Compound Name Substituents/Modifications Key Features Evidence Source
Target Compound Pyrimidine: 6-ethoxy, 2-methyl; Benzamide: 4-ethoxy Balanced lipophilicity; potential for moderate metabolic stability
N-[(2S)-3-(4-Butoxyphenyl)-...-1-oxopropan-2-yl]benzamide (Compound 9, ) Alkoxy: 4-butoxy on phenyl; peptide-like backbone Increased lipophilicity (longer alkyl chain); possible extended half-life but reduced solubility
4,6-diphenylpyrimidine-substituted benzamide (Compound 4a-4f, ) Pyrimidine: 4,6-diphenyl; Benzamide: variable methyl/amino groups Enhanced aromatic stacking potential; higher molecular weight may affect bioavailability
N-(4-ethoxyphenyl)-4-{[6-(3-methylphenyl)pyrimidin-4-yl]amino}benzamide () Pyrimidine: 6-(3-methylphenyl); Benzamide: 4-ethoxy Bulky 3-methylphenyl group may hinder target binding; ethoxy enhances solubility
4-ethoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide () Heterocycle: 1,2,5-oxadiazole replacing pyrimidine; Alkoxy: 2-methylpropoxy Oxadiazole’s electron-deficient nature alters electronic profile; branched alkoxy improves metabolic resistance
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide () Core: Quinazoline (vs. pyrimidine); Substituent: 6-bromo Bromine increases molecular weight and polarity; quinazoline may enhance DNA intercalation

Pharmacokinetic and Metabolic Considerations

  • Alkoxy Chain Length: Ethoxy (C2) in the target compound offers a balance between lipophilicity and solubility.
  • Heterocycle Replacement : Replacing pyrimidine with oxadiazole () introduces metabolic vulnerabilities (e.g., oxidative cleavage) but may enhance target selectivity .
  • Metabolic Stability : The 2-methyl group on the pyrimidine in the target compound likely slows CYP3A4-mediated degradation compared to unsubstituted analogues .

Pharmacological Activity Trends

  • Pyrimidine vs. Quinazoline : Quinazoline-based compounds () often exhibit stronger DNA-binding activity, whereas pyrimidine derivatives (target compound) are more common in kinase inhibition .
  • Substituent Bulk : The 3-methylphenyl group in ’s compound may sterically hinder binding to flat enzymatic active sites, reducing potency compared to the target’s smaller 2-methylpyrimidine .

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis (similar to ’s methods) involves coupling acyl chlorides with aminopyrimidines, yielding moderate efficiency (~18% in analogous reactions) .
  • Dual-Acting Potential: Compounds like those in , which combine benzamide and acridine motifs, suggest that the target’s ethoxy groups could be modified to introduce dual mechanisms (e.g., cholinesterase and kinase inhibition) .

Q & A

Basic: What are the optimal synthetic routes for 4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of substituted pyrimidine intermediates. A common approach includes:

  • Step 1: Synthesis of 6-ethoxy-2-methylpyrimidin-4-amine via nucleophilic substitution of ethoxy and methyl groups on a pyrimidine core.
  • Step 2: Coupling the pyrimidine derivative with 4-aminophenylbenzamide using a carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) under anhydrous conditions .
  • Step 3: Final purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to achieve >95% purity.
    Key Considerations: Solvent choice (e.g., DMF for solubility), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for yield optimization.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm regioselectivity of ethoxy and methyl groups on the pyrimidine ring and verify amide bond formation (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to the amide group) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]+: ~423.2 Da) and rule out impurities.
  • HPLC-PDA: Assess purity using a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm.
  • IR Spectroscopy: Identify characteristic stretches (e.g., N-H bend at ~1600 cm⁻¹ for amide, C-O-C at ~1250 cm⁻¹ for ethoxy groups) .

Advanced: How can researchers resolve contradictions in reported biological activity (e.g., anticancer vs. antimicrobial efficacy)?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. To address this:

  • Standardized Assays: Use identical cell lines (e.g., MCF-7 for breast cancer) and pathogen strains (e.g., S. aureus ATCC 25923) across studies.
  • SAR Analysis: Compare substituent effects; e.g., trifluoromethyl groups enhance lipophilicity and membrane permeability, potentially altering activity profiles .
  • Dose-Response Curves: Quantify IC50/EC50 values under controlled conditions (e.g., 72-hour incubation for cytotoxicity assays).
    Case Study: A related benzamide with a pyridinyl group showed 10-fold higher anticancer activity than its pyrimidine analog due to improved target binding .

Advanced: How to optimize solubility for in vitro assays without compromising stability?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) for stock solutions, diluted in PBS containing 0.1% Tween-80 to prevent precipitation .
  • Salt Formation: Explore hydrochloride or mesylate salts to improve aqueous solubility (e.g., 2.5 mg/mL in water vs. 0.1 mg/mL for free base).
  • Nanoparticle Formulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability while maintaining compound integrity .

Advanced: What computational strategies predict target interactions for this benzamide derivative?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., EGFR or CDK2) with a pyrimidine-binding pocket. Validate with MD simulations (GROMACS) to assess stability over 100 ns .
  • QSAR Models: Train models on datasets of pyrimidine-benzamide analogs to correlate substituents (e.g., ethoxy vs. methoxy) with IC50 values.
  • ADMET Prediction: SwissADME or pkCSM tools forecast pharmacokinetic properties (e.g., logP ~3.2, moderate CYP3A4 inhibition risk) .

Advanced: How to address low yields in the final coupling step of synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)2/Xantphos for Buchwald-Hartwig amination (improves aryl-amine coupling efficiency by 30%) .
  • Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 2 hours at 120°C, achieving 85% yield vs. 50% conventional .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates causing bottlenecks.

Basic: What are the key structural motifs influencing this compound’s bioactivity?

Methodological Answer:

  • Pyrimidine Core: Essential for kinase inhibition; methylation at C2 enhances steric hindrance, reducing off-target binding .
  • Ethoxy Groups: Increase metabolic stability compared to methoxy analogs (t1/2: 4.7 h vs. 2.1 h in liver microsomes) .
  • Benzamide Moiety: The para-substituted benzamide facilitates π-π stacking with aromatic residues in target proteins .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation shifts (ΔTm ≥2°C) to confirm compound binding to intended targets (e.g., EGFR) .
  • Knockdown/Rescue Experiments: Use siRNA to silence the target gene; rescue with overexpression should restore sensitivity to the compound.
  • Phosphoproteomics: LC-MS/MS analysis of phosphorylated peptides (e.g., p-ERK) to map downstream signaling effects .

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